N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Description
N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is a structurally complex amine derivative featuring a thiolan (tetrahydrothiophene) ring system with a 1,1-dioxo sulfone group, a 2,6-dimethylcyclohex-2-enylmethyl substituent, and a propargyl (prop-2-ynyl) moiety. Although direct data on this compound are absent in the provided evidence, its structural motifs align with sulfone-containing amines, cyclohexenyl derivatives, and propargylated amines reported in pharmaceutical and synthetic chemistry contexts .
Properties
IUPAC Name |
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-4-9-17(15-8-10-20(18,19)12-15)11-16-13(2)6-5-7-14(16)3/h1,6,14-16H,5,7-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLXOZZMDNYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CN(CC#C)C2CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: Starting with a suitable precursor, such as 2,6-dimethylcyclohexanone, the cyclohexene ring is formed through a series of reactions, including reduction and dehydration.
Introduction of the thiolane ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the cyclohexene derivative.
Addition of the propynyl group: The final step involves the addition of the propynyl group through a coupling reaction, often using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfone-Containing Amines
The 1,1-dioxo-thiolan-3-amine core is analogous to N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (), which shares the sulfone-modified thiophene ring. Key differences include:
- Substituents : The target compound’s cyclohexenylmethyl and propargyl groups contrast with the 4-ethoxyphenyl group in .
- The target’s propargyl group may require alkyne-specific coupling strategies .
Table 1: Comparison of Sulfone-Containing Amines
Cyclohexenyl and Aromatic Amines
The cyclohexenylmethyl group in the target compound resembles N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (), which employs a cyclohexyl-naphthyl hybrid substituent.
Table 2: Cyclohexyl/Aromatic Amine Derivatives
Propargyl-Amines and Thiophene Derivatives
The propargyl group in the target compound is rare in the evidence but shares reactivity with N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (), which features a thiophene ring and naphthyloxy group.
- Reactivity : Propargyl amines undergo click chemistry or alkyne-azide cycloadditions, whereas ’s compound uses nucleophilic aromatic substitution (1-fluoronaphthalene with sodium hydride in DMSO) .
- Crystal Structure: notes a dihedral angle of 87.5° between thiophene and naphthalene rings, suggesting conformational rigidity. The target’s cyclohexenyl group may impose similar steric constraints .
Q & A
Q. What are the common synthetic routes for preparing N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine, and what key reaction conditions are required?
The synthesis of structurally similar amines often involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and functional group transformations. For example, palladium or copper catalysts are frequently used in propargylation steps to introduce the prop-2-ynyl group, as seen in analogous compounds . Solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) are critical to stabilize reactive intermediates. Purification typically employs column chromatography or recrystallization from ethanol/acetone mixtures to achieve high purity .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallization is optimized using solvent mixtures (e.g., ethanol/acetone). For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robustness in handling restraints and constraints during refinement. Hydrogen atoms are often modeled using a riding approximation, and thermal parameters are refined anisotropically for non-H atoms .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- NMR : ¹H/¹³C NMR identifies the propargyl group (δ ~2.5 ppm for ≡C-H; δ ~75–85 ppm for sp-hybridized carbons) and sulfone moiety (δ ~55–60 ppm for SO₂ adjacent carbons).
- IR : Strong bands at ~1300–1150 cm⁻¹ confirm the sulfone group (SO₂ asymmetric/symmetric stretching).
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula, with fragmentation patterns highlighting the cyclohexenylmethyl substituent .
Q. What computational methods can predict the compound’s conformational stability and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the lowest-energy conformation and frontier molecular orbitals (HOMO/LUMO). Solvent effects are incorporated via polarizable continuum models (PCM). Software like Gaussian or ORCA is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereochemical control during propargylamine formation?
Propargylation reactions are sensitive to steric effects from the cyclohexenylmethyl group. Kinetic studies using in-situ FTIR or NMR monitor intermediate formation. Catalyst screening (e.g., CuI vs. Pd(PPh₃)₄) and solvent polarity adjustments (e.g., DMF vs. THF) improve regioselectivity. Temperature gradients (e.g., 50–80°C) may reduce side reactions like alkyne oligomerization .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data (e.g., bond lengths, dihedral angles)?
Discrepancies often arise from crystal packing forces or dynamic effects unaccounted for in static DFT models. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O). Refine XRD data with SHELXL using restraints for disordered regions. Compare multiple conformers from molecular dynamics (MD) simulations to experimental thermal ellipsoids .
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential biological targets?
- Molecular docking : Target enzymes (e.g., kinases) using AutoDock Vina, focusing on the sulfone’s hydrogen-bonding capacity and the propargyl group’s π-stacking potential.
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) with controls for cytotoxicity. Compare analogs lacking the cyclohexenylmethyl group to assess steric effects on activity .
Q. What advanced techniques validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
- HPLC-MS stability studies : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C.
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal decomposition pathways.
- NMR kinetics : Track hydrolysis of the sulfone or propargyl groups over time .
Methodological Notes
- Data Contradictions : Conflicting bioactivity results may arise from impurity profiles. Use preparative HPLC to isolate batches, and cross-validate with orthogonal assays (e.g., SPR vs. enzyme inhibition) .
- Crystallographic Challenges : For twinned crystals, employ SHELXD for structure solution and PLATON to check for missed symmetry. High-resolution synchrotron data (λ < 1 Å) improves model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
